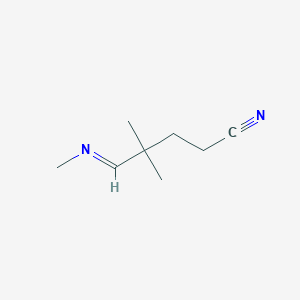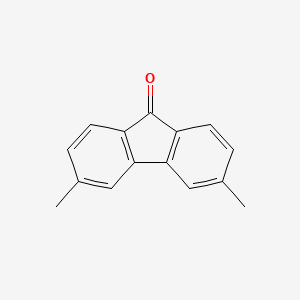
3,6-Dimethyl-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorenone structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methylation of fluorenone derivatives. For instance, 3,6-dibromo-9H-fluoren-9-one can be reduced at the carbonyl group with diazene monohydrate to obtain 3,6-dibromo-9H-fluorene, which is then methylated with methyl iodide to form 3,6-dibromo-9,9-dimethyl-9H-fluorene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product. Detailed industrial processes are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl group to other functional groups.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the methyl positions .
Aplicaciones Científicas De Investigación
3,6-Dimethyl-9H-fluoren-9-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3,6-Dimethyl-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluoren-9-one: The parent compound without methyl groups.
3,6-Dibromo-9H-fluoren-9-one: A brominated derivative.
3,6-Dimethylfluoren-9-one: A similar compound with different substitution patterns
Uniqueness
3,6-Dimethyl-9H-fluoren-9-one is unique due to the presence of methyl groups at the 3 and 6 positions, which influence its chemical reactivity and physical properties. These modifications can enhance its stability, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
41140-00-5 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3,6-dimethylfluoren-9-one |
InChI |
InChI=1S/C15H12O/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 |
Clave InChI |
WAURBCLFVFQWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


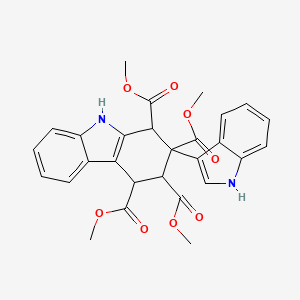

![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
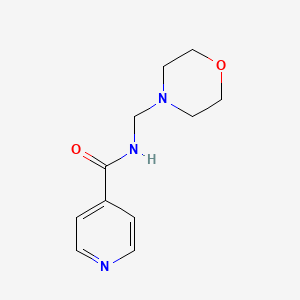

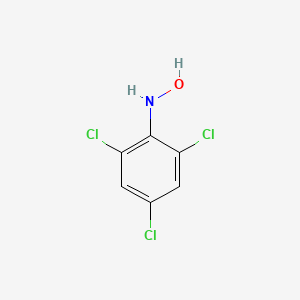
![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
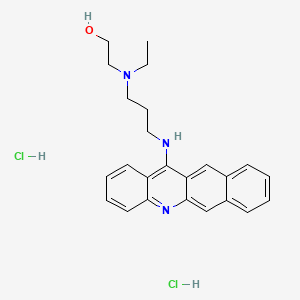
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)


